

L-Valine-1-¹³C,¹⁵N: A Technical Guide for Researchers

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Compound of Interest

Compound Name: L-Valine-1-¹³C,¹⁵N

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Valine-1-¹³C,¹⁵N is a stable, isotopically labeled form of the essential amino acid L-valine. In this molecule, the carbon atom at the carboxyl group (C1) is replaced with its heavy isotope, carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with its heavy isotope, nitrogen-15 (¹⁵N). This labeling strategy provides a distinct mass shift, making it a powerful tool for tracing and quantifying metabolic pathways and protein dynamics in various research and drug development applications. Unlike radioactive isotopes, stable isotopes are non-hazardous, allowing for safe handling and use in a wide range of experimental settings, including clinical trials.

Core Properties and Specifications

L-Valine-1-¹³C,¹⁵N is a white solid that is soluble in water. Its key physical and chemical properties are summarized in the table below, compiled from various suppliers. These specifications are critical for accurate experimental design and data interpretation.

Property	Value
Chemical Formula	$^{13}\text{C}^{12}\text{C}_4\text{H}_{11}^{15}\text{NO}_2$
Molecular Weight	Approximately 119.13 g/mol
Isotopic Purity (^{13}C)	Typically ≥ 99 atom %
Isotopic Purity (^{15}N)	Typically ≥ 98 atom %
Chemical Purity	Typically $\geq 98\%$
Unlabeled CAS Number	72-18-4
Labeled CAS Number	87019-54-3

Applications in Research and Drug Development

The unique properties of L-Valine-1- ^{13}C , ^{15}N make it an invaluable tracer in a multitude of experimental contexts. Its primary applications lie in the fields of proteomics, metabolomics, and drug development, where it is used to elucidate complex biological processes.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins. L-Valine-1- ^{13}C , ^{15}N can be used in conjunction with other labeled amino acids, such as $^{13}\text{C}_6$, $^{15}\text{N}_2$ -lysine and $^{13}\text{C}_6$, $^{15}\text{N}_4$ -arginine, to achieve comprehensive labeling of the proteome[1]. By comparing the mass spectra of proteins from cells grown in "light" (unlabeled) versus "heavy" (labeled) media, researchers can accurately quantify changes in protein abundance in response to various stimuli or disease states.

Protein Nuclear Magnetic Resonance (NMR) Spectroscopy

Isotopic labeling is essential for modern protein NMR studies, particularly for larger proteins, as it simplifies complex spectra and enables the use of multidimensional experiments[2][3]. Incorporating ^{13}C and ^{15}N labeled amino acids, such as L-Valine-1- ^{13}C , ^{15}N , allows for the

determination of protein structure, dynamics, and interactions with other molecules at atomic resolution.

Metabolic Flux Analysis (MFA)

^{13}C -Metabolic Flux Analysis is a technique used to quantify the rates of metabolic reactions within a cell. By introducing a ^{13}C -labeled substrate, such as L-Valine-1- ^{13}C , ^{15}N , into a biological system, researchers can track the flow of carbon atoms through various metabolic pathways[4]. The resulting labeling patterns in downstream metabolites are measured by mass spectrometry (MS) or NMR, providing a detailed map of cellular metabolism.

Drug Development and Metabolism Studies

Stable isotope labeling is a crucial tool in drug development for studying a drug's absorption, distribution, metabolism, and excretion (ADME). By incorporating a stable isotope into a drug candidate, its metabolic fate can be traced with high precision using mass spectrometry[5]. L-Valine-1- ^{13}C , ^{15}N can be used as a tracer to investigate the impact of drugs on amino acid metabolism or to study the metabolism of valine-containing drug molecules themselves.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing L-Valine-1- ^{13}C , ^{15}N .

SILAC for Protein Quantification

This protocol outlines the basic steps for a SILAC experiment to compare protein expression between two cell populations.

Materials:

- Cells of interest
- SILAC-grade DMEM or RPMI 1640 medium deficient in L-lysine and L-arginine
- Dialyzed fetal bovine serum (dFBS)
- "Light" L-lysine and L-arginine

- "Heavy" $^{13}\text{C}_6,^{15}\text{N}_2$ -L-lysine and $^{13}\text{C}_6,^{15}\text{N}_4$ -L-arginine (or other appropriate heavy amino acids, including L-Valine-1- $^{13}\text{C},^{15}\text{N}$ if desired for specific tracking)
- Cell lysis buffer
- Protease inhibitors
- LC-MS/MS instrumentation

Procedure:

- Cell Culture: Culture two populations of cells for at least five passages in either "light" or "heavy" SILAC medium supplemented with 10% dFBS and the respective light or heavy amino acids.
- Experimental Treatment: Apply the experimental treatment to one of the cell populations.
- Cell Lysis: Harvest and lyse the cells from both populations separately in lysis buffer containing protease inhibitors.
- Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.
- Protein Digestion: Digest the mixed protein sample into peptides using an appropriate protease (e.g., trypsin).
- LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
- Data Analysis: Identify and quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs.

Protein Expression and Purification for NMR Spectroscopy

This protocol describes the general workflow for producing an isotopically labeled protein for NMR analysis.

Materials:

- E. coli expression strain (e.g., BL21(DE3))
- Expression vector containing the gene of interest
- M9 minimal medium
- $^{15}\text{NH}_4\text{Cl}$ as the sole nitrogen source
- ^{13}C -glucose as the sole carbon source
- L-Valine-1- ^{13}C , ^{15}N and other necessary labeled amino acids
- IPTG for induction
- Lysis buffer
- Purification columns (e.g., Ni-NTA for His-tagged proteins)
- NMR buffer (e.g., phosphate buffer in D_2O)

Procedure:

- Transformation: Transform the expression vector into the E. coli expression strain.
- Starter Culture: Grow a starter culture overnight in LB medium.
- Expression Culture: Inoculate M9 minimal medium containing $^{15}\text{NH}_4\text{Cl}$, ^{13}C -glucose, and the desired labeled amino acids (including L-Valine-1- ^{13}C , ^{15}N) with the starter culture.
- Induction: Grow the culture at 37°C to an OD_{600} of 0.6-0.8, then induce protein expression with IPTG and continue growth at a lower temperature (e.g., $18\text{-}25^\circ\text{C}$) overnight.
- Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.
- Purification: Purify the protein of interest from the cell lysate using appropriate chromatography techniques.

- **Buffer Exchange:** Exchange the purified protein into the final NMR buffer using dialysis or a desalting column.
- **Concentration and Sample Preparation:** Concentrate the protein to the desired concentration (typically 0.1-1 mM) and transfer it to an NMR tube.

¹³C-Metabolic Flux Analysis

This protocol provides a general outline for a ¹³C-MFA experiment.

Materials:

- Cell culture or microbial fermentation system
- Defined medium with a known carbon source
- L-Valine-1-¹³C,¹⁵N or other ¹³C-labeled tracer
- Quenching solution (e.g., cold methanol)
- Extraction solution
- GC-MS or LC-MS/MS instrumentation

Procedure:

- **Culture System Setup:** Establish a steady-state or pseudo-steady-state culture of the cells or microorganisms.
- **Tracer Introduction:** Introduce the ¹³C-labeled tracer (e.g., L-Valine-1-¹³C,¹⁵N) into the medium.
- **Sampling:** At various time points, collect cell samples and immediately quench their metabolism by adding them to a cold quenching solution.
- **Metabolite Extraction:** Extract the intracellular metabolites from the quenched cells.
- **Derivatization (for GC-MS):** Chemically derivatize the metabolites to make them volatile for GC-MS analysis.

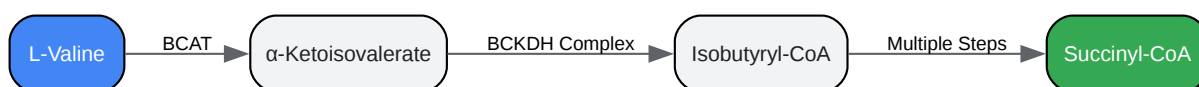
- MS Analysis: Analyze the isotopic labeling patterns of the metabolites using GC-MS or LC-MS/MS.
- Flux Calculation: Use specialized software to calculate the metabolic fluxes based on the measured labeling patterns and a metabolic network model.

Signaling Pathways and Metabolic Networks

L-Valine-1- ^{13}C , ^{15}N is a key tool for investigating the catabolism of branched-chain amino acids (BCAAs), a fundamental metabolic process. The degradation of valine involves a series of enzymatic reactions that ultimately convert it into succinyl-CoA, an intermediate of the citric acid cycle.

L-Valine Catabolism Pathway

The catabolism of L-valine begins with its transamination to α -ketoisovalerate, a reaction catalyzed by branched-chain amino acid aminotransferase (BCAT)[6][7]. This is followed by the oxidative decarboxylation of α -ketoisovalerate to isobutyryl-CoA by the branched-chain α -keto acid dehydrogenase (BCKDH) complex[8][9]. Subsequent enzymatic steps further process isobutyryl-CoA into succinyl-CoA.

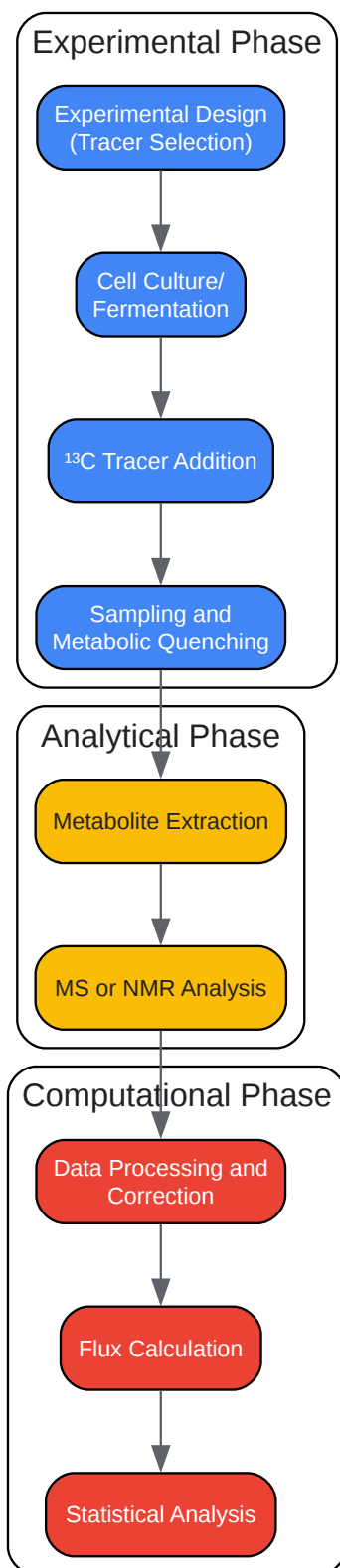


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Caption: The catabolic pathway of L-Valine.

Experimental Workflow for ^{13}C -MFA

The general workflow for a ^{13}C -metabolic flux analysis experiment involves several key stages, from experimental design to data analysis.



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Caption: A typical workflow for ^{13}C -Metabolic Flux Analysis.

Conclusion

L-Valine-1-¹³C,¹⁵N is a versatile and powerful tool for researchers in a wide range of disciplines. Its ability to act as a tracer in complex biological systems provides invaluable insights into protein dynamics, metabolic pathways, and the mechanisms of drug action. The detailed protocols and pathway information provided in this guide serve as a comprehensive resource for the effective application of this isotopically labeled compound in cutting-edge research.

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